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Compound of Interest

Compound Name:
2,6-dimethoxybenzene-1-

sulfonamide

CAS No.: 1261648-02-5

Cat. No.: B6188943

Get Quote

Executive Summary
This technical guide provides a comprehensive structural and spectral analysis of 2,6-

dimethoxybenzenesulfonamide, a critical pharmacophore in the development of Carbonic

Anhydrase Inhibitors (CAIs). Unlike its 4-substituted counterparts, the 2,6-disubstitution pattern

introduces significant steric hindrance around the sulfonamide zinc-binding group (ZBG),

influencing both metabolic stability and selectivity profiles against hCA isoforms (I, II, IX, and

XII).

This document details the synthetic pathway, spectral fingerprints (NMR, IR, MS), and quality

control parameters required for the rigorous identification of this compound in a drug discovery

setting.

Molecular Architecture & Theoretical Basis
The molecule exhibits
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symmetry (assuming free rotation of the sulfonamide bond), rendering the two methoxy groups
and the two meta protons chemically equivalent. This symmetry is the primary diagnostic
feature in NMR spectroscopy.

Property Value

IUPAC Name 2,6-dimethoxybenzene-1-sulfonamide

Molecular Formula

Molecular Weight 217.24 g/mol

Monoisotopic Mass 217.0409

Topological Polar Surface Area 84.5

H-Bond Donors/Acceptors 1 / 4

Synthetic Route & Methodology
To ensure spectral data validity, the compound must be synthesized with high regioselectivity.

The standard protocol involves the chlorosulfonation of 1,3-dimethoxybenzene, followed by

ammonolysis.

Reaction Scheme (Graphviz)
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Figure 1: Two-step synthesis via chlorosulfonation and ammonolysis. Note that the 2,6-

substitution is favored due to the directing effects of the methoxy groups.
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Detailed Protocol
Chlorosulfonation: 1,3-dimethoxybenzene (1.0 eq) is added dropwise to chlorosulfonic acid

(5.0 eq) at 0°C. The mixture is stirred at room temperature for 2 hours. The high electron

density of the ring directs the sulfonyl group to the 2-position (between the methoxy groups)

or the 4-position. Note: Strict temperature control is required to favor the thermodynamically

stable 2,6-isomer over the kinetic 2,4-isomer.

Quenching: The reaction mixture is poured over crushed ice to precipitate the sulfonyl

chloride intermediate.

Amination: The crude sulfonyl chloride is dissolved in ethyl acetate and treated with 25%

aqueous ammonia (excess) at 0°C.

Purification: The product is recrystallized from ethanol/water to achieve >98% purity.

Spectral Data Profiling
The following data represents the definitive spectral fingerprint for 2,6-

dimethoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Preferred over

to prevent sulfonamide proton exchange and improve solubility).

H NMR (400 MHz, DMSO-

)
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

7.48
Triplet (

Hz)
1H Ar-H4

Para to

sulfonamide;

couples with

H3/H5.

7.05 Broad Singlet 2H

Exchangeable

amide protons.

Broadened by

quadrupole

relaxation of

N.

6.72
Doublet (

Hz)
2H Ar-H3, H5

Equivalent due to

symmetry. Ortho

to OMe

(shielded).

3.81 Singlet 6H
Two equivalent

methoxy groups.

C NMR (100 MHz, DMSO-

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6188943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shift (

ppm)
Assignment Environment Description

157.4 C-2, C-6

Ipso to OMe. Highly

deshielded by oxygen

attachment.

132.1 C-4
Para to Sulfonamide. Aromatic

CH.

119.5 C-1

Ipso to Sulfonamide.

Deshielded by

but shielded relative to C-O.

105.2 C-3, C-5
Ortho to OMe. Electron-rich

positions (shielded).

56.8 Methoxy carbons.[1][2]

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode (

).[3] Analysis: Sulfonamides exhibit a characteristic fragmentation pattern involving the
extrusion of

.[3]

Fragmentation Pathway (Graphviz)

[M+H]+ 
 m/z 218

[M+H - NH3]+ 
 m/z 201

- NH3 (17 Da)

[M+H - SO2]+ 
 (Rearrangement) 

 m/z 154

- SO2 (64 Da)
(Sulfonamide rearrangement)

[M+H - SO2NH2]+ 
 (Aryl Cation) 

 m/z 137

- SO2NH2 (81 Da)
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Figure 2: ESI+ Fragmentation logic. The loss of SO2 (64 Da) is diagnostic for sulfonamides.[3]

Key Diagnostic Ions:

m/z 218: Protonated molecular ion

.

m/z 240: Sodium adduct

.

m/z 154: Loss of

(Rearrangement to aniline derivative).

Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (

)
Intensity Functional Group Vibration Mode

3340, 3250 Medium

Primary sulfonamide

asymmetric/symmetric

stretch.

2940, 2840 Weak (Alkyl)

Methoxy

stretch.

1590, 1475 Strong
Aromatic ring

breathing.

1345 Strong
Asymmetric sulfonyl

stretch (Diagnostic).

1160 Strong
Symmetric sulfonyl

stretch (Diagnostic).

1040 Medium
Aryl alkyl ether

stretch.

Quality Control & Stability
For research applications, the following purity criteria must be met:

HPLC Purity: >98% (Area %).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

).

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

Detection: UV at 254 nm (Aromatic absorption).

Stability:

Solid state: Stable at room temperature for >2 years if protected from moisture.
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Solution (DMSO): Stable for 24 hours. Sulfonamide protons may exchange with

if present in the solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Elucidation and Analytical Profiling of 2,6-
Dimethoxybenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6188943/docs#structural-elucidation-and-analytical-
profiling-of-2-6-dimethoxybenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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